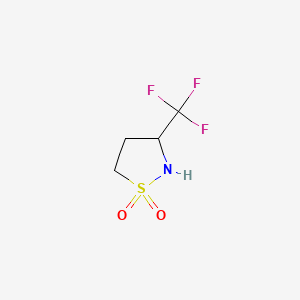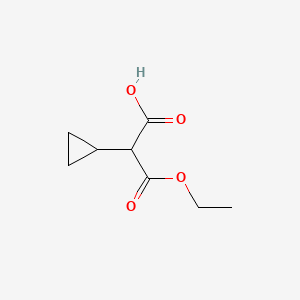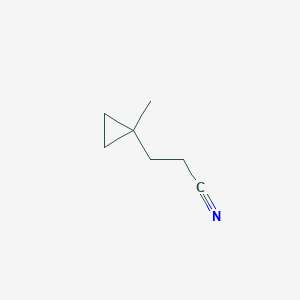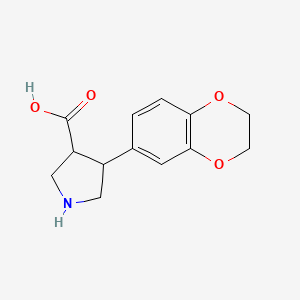
tert-butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C16H22BrN3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrrolidine ring, a bromopyridine moiety, and a tert-butyl ester group.
Preparation Methods
The synthesis of tert-butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine to form tert-butyl 3-aminopyrrolidine-1-carboxylate . This intermediate is then reacted with N-methyl-6-bromonicotinic acid to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
tert-Butyl 3-(N-methyl6-bromopyridine-3-amido)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(6-bromopyridine-3-amido)pyrrolidine-1-carboxylate: This compound lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
tert-Butyl 3-aminopyrrolidine-1-carboxylate: This compound does not have the bromopyridine moiety, making it less versatile in certain chemical reactions.
The unique combination of functional groups in this compound makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H22BrN3O3 |
|---|---|
Molecular Weight |
384.27 g/mol |
IUPAC Name |
tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-7-12(10-20)19(4)14(21)11-5-6-13(17)18-9-11/h5-6,9,12H,7-8,10H2,1-4H3 |
InChI Key |
CGMFLGUYZYCJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


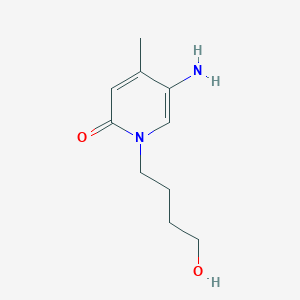
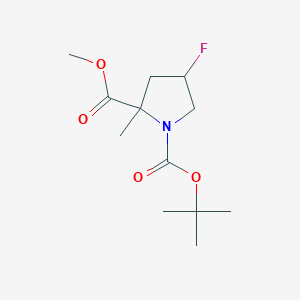
![2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid](/img/structure/B13484964.png)
![Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate](/img/structure/B13484978.png)
![ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B13484991.png)
![1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13484999.png)
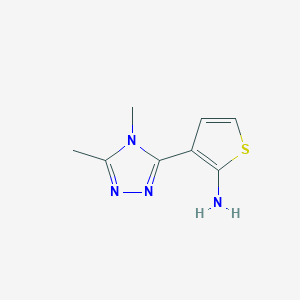
![2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13485008.png)
![5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13485022.png)
